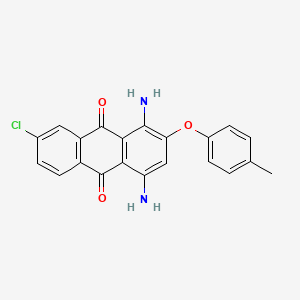

1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione

Description

1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione is an anthraquinone derivative characterized by amino, chloro, and 4-methylphenoxy substituents. Anthraquinones are renowned for their planar aromatic structure, redox activity, and diverse applications in dyes, pharmaceuticals, and materials science.

Properties

CAS No. |

88605-32-7 |

|---|---|

Molecular Formula |

C21H15ClN2O3 |

Molecular Weight |

378.8 g/mol |

IUPAC Name |

1,4-diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione |

InChI |

InChI=1S/C21H15ClN2O3/c1-10-2-5-12(6-3-10)27-16-9-15(23)17-18(19(16)24)21(26)14-8-11(22)4-7-13(14)20(17)25/h2-9H,23-24H2,1H3 |

InChI Key |

ZGAOLUVLCAESAU-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=C(C=C4)Cl)N |

Origin of Product |

United States |

Preparation Methods

Tosylation of Quinizarin

- Quinizarin is reacted with p-toluenesulfonyl chloride in the presence of a base such as triethylamine and an organic solvent like methylene chloride at room temperature or mild reflux (~40–50 °C).

- This converts the 1,4-dihydroxy groups into 1,4-ditosylanthraquinone , a stable intermediate that can be stored for extended periods.

- Reaction conditions are controlled to avoid decomposition and achieve high yield.

Formation of Monoamino-Monotosyl Intermediates

- The 1,4-ditosylanthraquinone is treated with an excess of a primary or secondary amine (aliphatic or aromatic) in an organic solvent such as methylene chloride or dimethyl sulfoxide (DMSO).

- The reaction is carried out at mild temperatures (room temperature to 50 °C for alkyl amines; up to 150 °C for aromatic amines).

- The product is a monoamino-monotosyl-anthraquinone , where one tosyl group is replaced by an amino substituent.

- Reaction progress is monitored by thin layer chromatography (TLC).

- Purification is achieved by silica gel chromatography and recrystallization.

Synthesis of 1,4-Diaminoanthraquinones

- The monoamino-monotosyl intermediate is further reacted with an excess of a suitable amine to substitute the remaining tosyl group.

- This step is typically performed in solvents with high dielectric constants such as pyridine (for alkyl amines, ~100 °C) or DMSO (for aromatic amines, ~180 °C).

- The reaction time ranges from 3 to 24 hours depending on the amine and conditions.

- The final diaminoanthraquinone product is isolated by extraction, washing, drying, and chromatographic purification.

- Recrystallization from ethanol-water mixtures yields pure compounds.

Reaction Conditions and Yields

| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Tosylation of quinizarin | p-Toluenesulfonyl chloride, triethylamine | Methylene chloride | Room temp to 50 °C | 2–5 hours | 85–90 | Stable 1,4-ditosylanthraquinone intermediate |

| Monoamino-monotosyl formation | Primary/secondary amine excess | Methylene chloride/DMSO | RT to 150 °C | 5–24 hours | 70–91 | Reaction monitored by TLC; purification by chromatography |

| Diaminoanthraquinone synthesis | Excess amine (alkyl or aromatic) | Pyridine/DMSO | 100–180 °C | 3–24 hours | 70–90 | Final purification by chromatography and recrystallization |

| Chlorination at 7-position | Sulfuryl chloride or N-chlorosuccinimide | Organic solvent | Controlled temp | Variable | Moderate | Selective chlorination; requires regioselectivity control |

| Introduction of 2-(4-methylphenoxy) | 4-Methylphenol nucleophile substitution | Polar aprotic solvent | Elevated temp | Variable | Moderate | Nucleophilic aromatic substitution |

Analytical and Purification Techniques

- Thin Layer Chromatography (TLC) is used extensively to monitor reaction progress, with characteristic Rf values indicating intermediate and final products.

- Column Chromatography on silica gel or alumina is employed for purification.

- Recrystallization from ethanol-water mixtures provides high-purity final compounds.

- Spectroscopic methods (melting point, UV-Vis, IR, NMR) confirm structure and purity.

Research Findings and Notes

- The tosylation step is critical for activating the hydroxy groups for nucleophilic substitution.

- The choice of amine and solvent significantly affects reaction rates and yields.

- The presence of electron-withdrawing groups like chloro substituents influences reactivity and regioselectivity.

- The rigid planar structure of anthraquinone affects steric accessibility, requiring optimized conditions for substitutions.

- The described methods allow for synthesis of symmetrical and unsymmetrical 1,4-diaminoanthraquinones, enabling structural diversity for functional applications.

Chemical Reactions Analysis

Types of Reactions

1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives.

Reduction: Reduction reactions can convert it back to its hydroquinone form.

Substitution: Halogen atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include various substituted anthracene derivatives, which can be further utilized in different applications.

Scientific Research Applications

1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthraquinone family. It has a molecular weight of approximately 378.8 g/mol and a molecular formula of C21H15ClN2O3 . The compound features two amino groups at the 1 and 4 positions, a chlorine atom at the 7 position, and a p-tolyloxy group at the 2 position of the anthracene backbone. This compound is notable for its diverse chemical reactivity and potential applications in various fields, particularly in medicinal chemistry and materials science.

Scientific Research Applications

The uniqueness of this compound lies in its combination of functional groups that confer specific chemical reactivity and biological activity. The presence of both amino and chloro groups alongside the p-tolyloxy moiety enhances its versatility for various applications compared to its analogs.

Biological Activities and Medicinal Chemistry

Research into the interactions of 1,4-diaminoanthraquinones with biological systems has revealed important insights. Studies have shown that compounds in this class exhibit various pharmacological effects:

- The biological activities of 1,4-diaminoanthraquinones are of significant interest.

- These compounds exhibit various pharmacological effects.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These steps can be optimized for yield and purity in industrial applications.

Other Diaminoanthracene Derivatives

Other derivatives of diaminoanthracene have found use in scientific research:

- 4-Nitroquinoline-1-oxide is an important carcinogen .

- Combination treatments of chemotherapy and nanoparticle drug delivery have shown significant promise in cancer treatment .

- 4-Nitroquinoline-n-oxide (4-NQO) for Lactobacillus casei is substantially reversed by d-and l-cysteine, glutathione, and 2,2-dihydroxy-1,4-dithiolbutane (dithioerythritol) .

Mechanism of Action

The mechanism of action of 1,4-Diamino-7-chloro-2-(p-tolyloxy)anthracene-9,10-dione involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the DNA structure and inhibiting replication. This property makes it a potential candidate for anticancer therapies. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its cytotoxic effects.

Comparison with Similar Compounds

Substituent Effects on Reactivity and Yield

- Nucleophilic Substitution Selectivity: The synthesis of aminoanthraquinones like 2,3-(dibutylamino)anthracene-9,10-dione (5b) and 1,4-(dibutylamino)anthracene-9,10-dione (5d) demonstrates that reaction temperature significantly impacts selectivity. Higher temperatures (80°C) favor diaminosubstituted products (83% combined yield for 5c and 5d) over mono-substituted intermediates (5a and 5c, 17% yield) .

- Synthetic Routes: Compound 1,4-Bis(4-phenylbenzyl)oxy)anthracene-9,10-dione (5) in was synthesized via Suzuki coupling, achieving a 51% yield. Comparatively, the target compound’s 4-methylphenoxy group might require milder conditions due to steric hindrance, affecting yield and purity .

Physical Properties

*Derived from structural analogs in –3.

†Calculated based on molecular descriptors in .

Spectroscopic and Crystallographic Insights

- IR Spectroscopy: Anthraquinones typically show C=O stretches near 1668 cm⁻¹ (). The target compound’s amino groups would introduce N–H stretches (~3300 cm⁻¹) absent in acetates like 9,10-dioxo-9,10-dihydroanthracene-1,4-diyl diacetate ().

- NMR: Aromatic protons in similar compounds resonate at δ 7.2–8.3 ppm (), while methylphenoxy groups would show distinct δ 2.3–2.5 ppm (CH3) and δ 6.8–7.1 ppm (phenoxy aromatic H) .

- Crystal Packing : π-π stacking (centroid distances ~3.88 Å) and C–H···O interactions in suggest that the target compound’s planar structure may form stable supramolecular assemblies, relevant for material science applications .

Biological Activity

1,4-Diamino-7-chloro-2-(4-methylphenoxy)anthracene-9,10-dione is an anthraquinone derivative known for its complex structure and diverse biological activities. This compound, with a molecular formula of C21H15ClN2O3 and a molecular weight of approximately 378.8 g/mol, exhibits significant potential in medicinal chemistry, particularly in anticancer research.

Chemical Structure and Properties

The compound features:

- Amino groups at positions 1 and 4

- Chloro group at position 7

- p-Tolyloxy group at position 2

These functional groups contribute to its reactivity and biological activity, making it a subject of interest in various scientific studies.

This compound primarily acts through:

- DNA Intercalation : The compound intercalates between DNA base pairs, disrupting the double helix structure and inhibiting replication.

- Reactive Oxygen Species (ROS) Generation : It induces oxidative stress in cells, leading to apoptosis.

These mechanisms are crucial for its anticancer properties, as they can lead to cell cycle arrest and programmed cell death.

Anticancer Properties

Research has demonstrated that 1,4-diaminoanthraquinones exhibit significant cytotoxic effects against various cancer cell lines. For instance:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| A549 (Lung) | 8.99 | High inhibition of cell growth |

| HepG2 (Liver) | 6.92 | Induces apoptosis |

| MCF7 (Breast) | 8.26 | Cell cycle arrest |

These findings highlight its potential as a therapeutic agent against solid tumors and leukemia .

Mechanistic Studies

Further investigations into the compound's mechanism revealed:

- Cell Cycle Arrest : Inhibition studies indicated that treatment with the compound led to significant accumulation of cancer cells in the G2/M phase.

- Apoptosis Induction : The compound activates caspases (caspase-3, -8, -9), which are critical for the apoptotic process. This was evidenced by increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins such as Bcl-2 .

Case Studies

- In Vitro Studies : A study on HepG2 cells showed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The compound's IC50 values were significantly lower than those of conventional chemotherapeutics like doxorubicin .

- Combination Therapy : Research indicated that combining this compound with other chemotherapeutic agents enhanced its efficacy, suggesting potential for use in combination therapies to overcome drug resistance in cancer cells.

Safety and Toxicity

While the anticancer properties are promising, safety assessments are crucial. Preliminary toxicity studies indicate that while the compound is effective against cancer cell lines, its effects on non-malignant cells should be further evaluated to ensure therapeutic safety.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.